molecular formula C22H21N5O2S B2451066 1-(2-methoxyphenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396765-00-6

1-(2-methoxyphenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2451066
CAS No.: 1396765-00-6
M. Wt: 419.5
InChI Key: DXWIKWCIHJSZSF-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinyl group, a thienyl group, and a triazole ring

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated aromatic compound.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction with a suitable pyridine derivative.

    Incorporation of the Thienyl Group: The thienyl group can be incorporated via a Stille coupling reaction, which involves the coupling of an organotin compound with a halogenated thiophene derivative.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, reduce costs, and ensure scalability.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thienyl groups, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyridinyl group using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

1-(2-Methoxyphenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide: Lacks the thienyl group, which may affect its chemical reactivity and biological activity.

    1-(2-Methoxyphenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide: Has a shorter alkyl chain, which may influence its solubility and pharmacokinetic properties.

    1-(2-Methoxyphenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxylate: Contains a carboxylate group instead of a carboxamide group, which may alter its chemical stability and biological interactions.

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-pyridin-2-yl-N-(1-thiophen-2-ylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-3-15(19-12-8-14-30-19)24-22(28)20-21(16-9-6-7-13-23-16)27(26-25-20)17-10-4-5-11-18(17)29-2/h4-15H,3H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWIKWCIHJSZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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